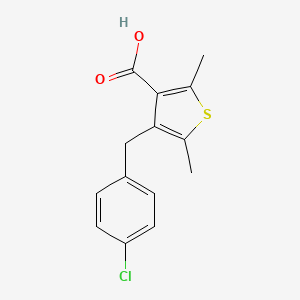
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid is an organic compound characterized by the presence of a thiophene ring substituted with a 4-chlorobenzyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid typically involves the following steps:
Formation of 4-Chlorobenzyl Chloride: This intermediate is prepared by the chlorination of 4-chlorotoluene.
Suzuki–Miyaura Coupling: The 4-chlorobenzyl chloride undergoes a Suzuki–Miyaura coupling reaction with a boronic acid derivative of 2,5-dimethylthiophene. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene.
Carboxylation: The resulting product is then carboxylated to introduce the carboxylic acid group, typically using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds and hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzoic Acid: Similar in structure but lacks the thiophene ring.
4-Chlorobenzyl Alcohol: Contains a hydroxyl group instead of a carboxylic acid.
2,5-Dimethylthiophene: Lacks the chlorobenzyl group.
Uniqueness
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid is unique due to the combination of the chlorobenzyl group and the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H13ClO2S |
|---|---|
Peso molecular |
280.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-2,5-dimethylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClO2S/c1-8-12(13(14(16)17)9(2)18-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17) |
Clave InChI |
UHZBACARAXPTLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(S1)C)C(=O)O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















